molecular formula C26H27ClN2O3 B2544149 1-[4-(4-Chlorobenzoyl)phenoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol CAS No. 667891-24-9

1-[4-(4-Chlorobenzoyl)phenoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol

Cat. No.: B2544149
CAS No.: 667891-24-9
M. Wt: 450.96
InChI Key: JWAUOTHKVNOVOP-UHFFFAOYSA-N
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Description

1-[4-(4-Chlorobenzoyl)phenoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Chlorobenzoyl)phenoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-(4-Chlorobenzoyl)phenol: This intermediate can be synthesized by reacting 4-chlorobenzoyl chloride with phenol in the presence of a base such as pyridine.

    Formation of 1-[4-(4-Chlorobenzoyl)phenoxy]propan-2-ol: The intermediate 4-(4-Chlorobenzoyl)phenol is then reacted with epichlorohydrin to form the glycidyl ether, which is subsequently hydrolyzed to yield 1-[4-(4-Chlorobenzoyl)phenoxy]propan-2-ol.

    Introduction of the Piperazine Moiety: The final step involves the reaction of 1-[4-(4-Chlorobenzoyl)phenoxy]propan-2-ol with 4-phenylpiperazine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Chlorobenzoyl)phenoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and other nucleophiles in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and substituted derivatives of the original compound.

Scientific Research Applications

1-[4-(4-Chlorobenzoyl)phenoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and psychiatric conditions.

    Biological Research: It is used in studies investigating receptor binding and signal transduction pathways, providing insights into its mechanism of action at the molecular level.

    Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[4-(4-Chlorobenzoyl)phenoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various physiological processes. Detailed studies on its binding affinity and selectivity are crucial for understanding its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorobenzoyl)phenol: An intermediate in the synthesis of the target compound, known for its use in various chemical reactions.

    4-Phenylpiperazine: A structural component of the target compound, widely studied for its pharmacological properties.

    Epichlorohydrin: Used in the synthesis of glycidyl ethers, a key step in the preparation of the target compound.

Uniqueness

1-[4-(4-Chlorobenzoyl)phenoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4-chlorophenyl)-[4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN2O3/c27-22-10-6-20(7-11-22)26(31)21-8-12-25(13-9-21)32-19-24(30)18-28-14-16-29(17-15-28)23-4-2-1-3-5-23/h1-13,24,30H,14-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAUOTHKVNOVOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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